

Biological Activity Screening of Ethyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl Piperazine-2-carboxylate Dihydrochloride*

Cat. No.: B178304

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Disclaimer: This document provides a technical overview of potential biological activities and screening methodologies for **Ethyl Piperazine-2-carboxylate Dihydrochloride**. As of the latest literature review, specific experimental data on the biological activity of this compound is not extensively available in the public domain. The information presented herein is based on the known activities of structurally related piperazine derivatives and established screening protocols.

Introduction

Ethyl Piperazine-2-carboxylate Dihydrochloride is a heterocyclic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.^[1] The piperazine scaffold is a common feature in a wide array of therapeutic agents due to its favorable physicochemical properties, which can impart improved bioavailability and target engagement.^[2] Derivatives of piperazine have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.^[2] ^[3] This guide outlines a proposed framework for the systematic biological activity screening of **Ethyl Piperazine-2-carboxylate Dihydrochloride**, drawing upon established methodologies for similar molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl Piperazine-2-carboxylate Dihydrochloride** is presented in Table 1.

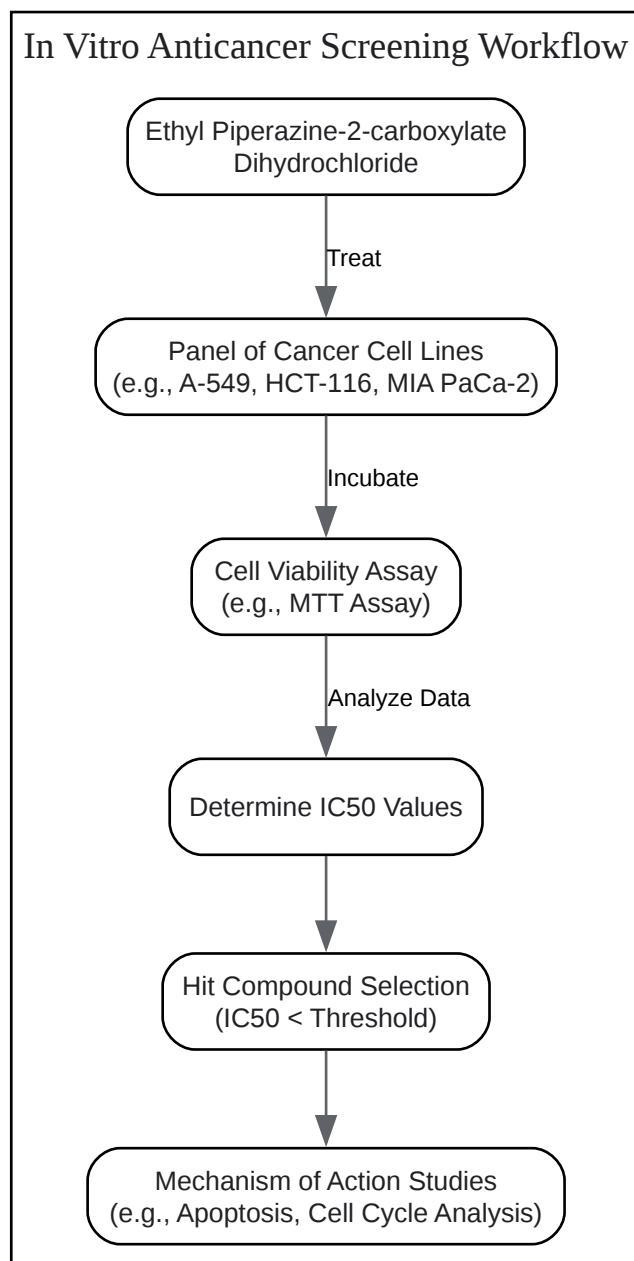
Property	Value	Source
CAS Number	129798-91-0	[2] [4] [5]
Molecular Formula	C ₇ H ₁₆ Cl ₂ N ₂ O ₂	[2] [4]
Molecular Weight	231.12 g/mol	[4]
IUPAC Name	ethyl piperazine-2-carboxylate;dihydrochloride	[4]
Synonyms	Ethyl piperazine-2-carboxylate diHCl, 2-Piperazinecarboxylic acid, ethyl ester, dihydrochloride	[2] [4] [5]

Potential Biological Activities and Screening Strategy

Given the prevalence of the piperazine motif in pharmacologically active compounds, **Ethyl Piperazine-2-carboxylate Dihydrochloride** is a candidate for screening against various biological targets. The primary areas of investigation for piperazine derivatives often include oncology and infectious diseases.[\[1\]](#)

Anticancer Activity

Numerous piperazine derivatives have been investigated for their potential as anticancer agents.[\[3\]](#) These compounds can exert their effects through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis.[\[3\]](#) A proposed workflow for the initial anticancer screening of **Ethyl Piperazine-2-carboxylate Dihydrochloride** is depicted below.

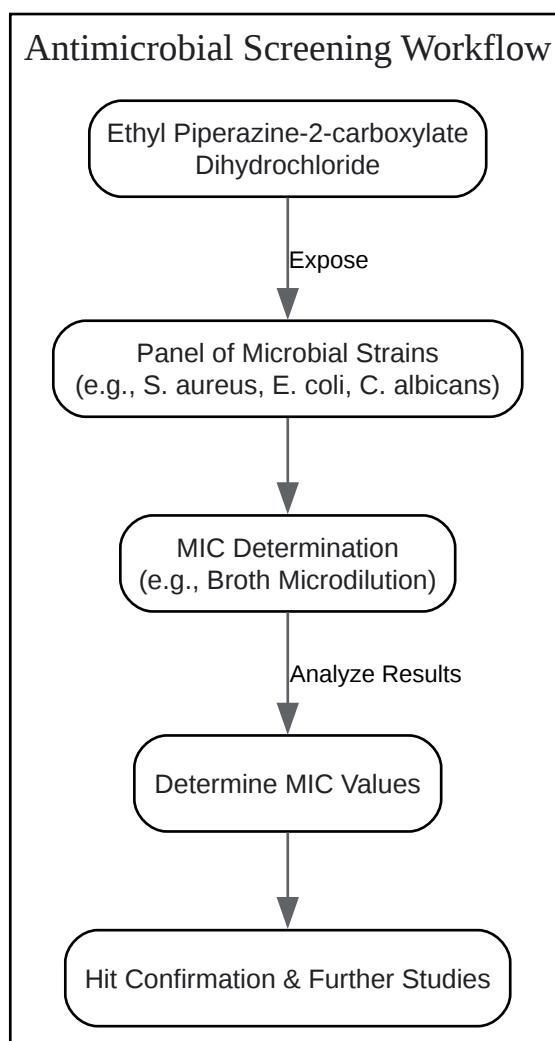


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Figure 1: Proposed workflow for in vitro anticancer screening.

Antimicrobial Activity

The piperazine nucleus is also a key component of several antimicrobial agents.^[1] Modifications to the piperazine ring can lead to compounds with activity against a range of bacterial and fungal pathogens.^[6] A general workflow for assessing the antimicrobial properties of the title compound is illustrated below.



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Figure 2: General workflow for antimicrobial screening.

Quantitative Data for Related Piperazine Derivatives

While specific quantitative data for **Ethyl Piperazine-2-carboxylate Dihydrochloride** is not readily available, Table 2 summarizes the *in vitro* anticancer activity of other reported piperazine derivatives to provide a contextual reference.

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
C-4	A-549 (Lung Carcinoma)	33.20	[7]
C-5	A-549 (Lung Carcinoma)	21.22	[7]
C-4	HCT-116 (Colon Cancer)	11.33	[7]
C-5	HCT-116 (Colon Cancer)	45.89	[7]
C-14	MIA PaCa-2 (Pancreatic Cancer)	<1	[7]
Gefitinib (Standard)	A-549 (Lung Carcinoma)	16.56	[7]
Gefitinib (Standard)	HCT-116 (Colon Cancer)	10.51	[7]

Experimental Protocols

The following are detailed, generalized protocols for the preliminary biological screening of a test compound like **Ethyl Piperazine-2-carboxylate Dihydrochloride**.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.[\[8\]](#)

1. Cell Seeding:

- Culture a panel of selected human cancer cell lines.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[\[1\]](#)
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[\[1\]](#)

2. Compound Treatment:

- Prepare serial dilutions of **Ethyl Piperazine-2-carboxylate Dihydrochloride** in the appropriate culture medium.[8]
- Remove the existing medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations.[1]
- Include untreated cells as a negative control and medium-only wells as a blank.[1]

3. Incubation and Assay:

- Incubate the plate for 48-72 hours.[1]
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

4. Data Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.[1]
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC_{50}) value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

[1]

1. Preparation of Inoculum:

- Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[1]

2. Compound Dilution:

- Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

- Add the standardized inoculum to each well.[1]
- Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[1]
- Incubate the plate at 35-37°C for 18-24 hours.[1]

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Conclusion

Ethyl Piperazine-2-carboxylate Dihydrochloride represents a chemical scaffold with potential for biological activity, warranting further investigation. While direct evidence of its efficacy is currently lacking in published literature, the established anticancer and antimicrobial activities of related piperazine derivatives provide a strong rationale for its screening. The experimental protocols and strategic workflows outlined in this guide offer a foundational approach for elucidating the potential therapeutic value of this compound. Future research should focus on systematic in vitro screening, followed by more in-depth mechanistic studies for any confirmed "hit" activities.

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